Phenanthro(2,3-h)isoquinoline
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Overview
Description
Phenanthro(2,3-h)isoquinoline is a polycyclic aromatic compound with the molecular formula C21H13N. It is a member of the isoquinoline family, which consists of a benzene ring fused to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenanthro(2,3-h)isoquinoline can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where 1,4-phenanthroquinone is used as a starting material. The reaction typically involves heating the reactants in an inert atmosphere, such as argon, at elevated temperatures (e.g., 140°C) for an extended period (24-36 hours) . Another method involves the use of aryne intermediates, which are generated in situ and react with substituted 1,2,4-triazines to form the desired isoquinoline derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Phenanthro(2,3-h)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones and other oxygenated derivatives.
Reduction: Formation of reduced isoquinoline derivatives.
Substitution: Formation of halogenated or nitro-substituted isoquinoline derivatives.
Scientific Research Applications
Phenanthro(2,3-h)isoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the development of materials with specific electronic and photophysical properties
Mechanism of Action
The mechanism of action of phenanthro(2,3-h)isoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Phenanthro(2,3-h)isoquinoline can be compared with other similar compounds, such as phenanthro(3,2-h)isoquinoline and isoquinolino[2’,1’:1,2]imidazo[4,5-f][1,10]phenanthrolines. These compounds share structural similarities but differ in their specific arrangements and functional groups. This compound is unique due to its specific fusion pattern and the resulting electronic properties .
List of Similar Compounds
- Phenanthro(3,2-h)isoquinoline
- Isoquinolino[2’,1’:1,2]imidazo[4,5-f][1,10]phenanthrolines
Properties
CAS No. |
24903-46-6 |
---|---|
Molecular Formula |
C21H13N |
Molecular Weight |
279.3 g/mol |
IUPAC Name |
6-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),5,7,10,13,15,17,19,21-undecaene |
InChI |
InChI=1S/C21H13N/c1-2-4-18-14(3-1)5-7-16-11-17-8-6-15-9-10-22-13-21(15)20(17)12-19(16)18/h1-13H |
InChI Key |
QVWJMXQQFRQGHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5=C(C=C4)C=CN=C5 |
Origin of Product |
United States |
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